Product packaging for Scilliroside(Cat. No.:CAS No. 507-60-8)

Scilliroside

Cat. No.: B1681605
CAS No.: 507-60-8
M. Wt: 620.7 g/mol
InChI Key: LSMIOFMZNVEEBR-ICLSSMQGSA-N
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Description

Scilliroside (CAS 507-60-8) is a potent, naturally occurring bufadienolide cardiac glycoside isolated from the red squill plant, Drimia maritima (formerly Urginea maritima ) . As a rodenticide with a history of use dating back centuries, its primary research value lies in its unique mechanism of action and selective toxicity . This compound functions as a stomach-acting toxin that affects the cardiovascular and central nervous systems . Its cardiac activity is similar to digitalis, involving alterations in cardiac impulse conduction and arrhythmias, while its neurotoxic effects can lead to convulsive seizures and paralysis . A key factor in its historical use for rodent control is its bitter taste, which, combined with its potent emetic properties, contributes to a degree of species selectivity. Mammals capable of vomiting often regurgitate the compound, whereas rodents, which cannot vomit, are more susceptible to lethal poisoning upon ingestion . Research applications for this compound include its study as a prototype natural rodenticide, investigations into the toxicology and mechanisms of bufadienolide glycosides, and its use in comparative studies on cardiac function and ion transport mechanisms . The compound is a yellow crystalline solid with a molecular formula of C₃₂H₄₄O₁₂ and a molecular weight of 620.68 g/mol . It is sparingly soluble in water but soluble in alcohols and acetic acid . This compound is highly toxic, with acute oral LD₅₀ values in rats reported as low as 0.43 mg/kg . This product is intended For Research Use Only . It is not for diagnostic or therapeutic use, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44O12 B1681605 Scilliroside CAS No. 507-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate
Source PubChem
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InChI

InChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1
Source PubChem
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InChI Key

LSMIOFMZNVEEBR-ICLSSMQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042374
Record name Scilliroside
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Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes
Record name Scilliroside
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Solubility

Slightly soluble in water, Freely soluble in the lower alcohols, in ethylene glycol, dioxane, glacial acetic acid. Slightly soluble in acetone, chloroform, ethyl acetate. Practically insoluble in ether, petroleum ether
Record name Scilliroside
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Color/Form

Long prisms from dilute methanol, Long needles or prisms from methanol

CAS No.

507-60-8
Record name Scilliroside
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Record name Scilliroside
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Record name 6β-acetoxy-3beta(β-D-glucopyranosyloxy)-8,14-dihydroxybufa-4,20,22-trienolide
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Melting Point

169 °C, Rosettes of long needles from methanol. MP: 199 °C. Soluble in chloroform. The four additional sugar groups are on the sugar. /Tetraacetyl scilliroside/
Record name Scilliroside
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Isolation, Characterization, and Biosynthesis of Scilliroside

Advanced Methodologies for Natural Product Isolation of Scilliroside

Fractionation and Purification Strategies

The isolation and purification of this compound from plant matrices, particularly from Drimia maritima (red squill), involve a series of chromatographic techniques designed to separate it from other complex plant constituents.

Chromatographic Methods (e.g., MPLC, VLC, HPLC, SPE)

Various chromatographic methods are employed for the purification and analysis of this compound. Thin Layer Chromatography (TLC) is utilized for the qualitative identification of scilla glycosides and aglycones in plant extracts wikipedia.orgciteab.com. For quantitative assessment and higher resolution separation, High-Performance Liquid Chromatography (HPLC) is a widely adopted method wikipedia.orgnih.govfishersci.fifishersci.sethegoodscentscompany.com. Reverse phase HPLC (RP-HPLC) is a common technique for this compound analysis, often employing mobile phases composed of acetonitrile (B52724), water, and phosphoric acid nih.govfishersci.fi. For mass spectrometry (MS) compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid nih.govfishersci.fi. Ultra-High-Performance Liquid Chromatography (UPLC) is also employed for rapid applications and in metabolomics studies for fingerprinting and structural confirmation of major metabolites nih.govnih.govfishersci.fiwikipedia.org.

Vacuum Liquid Chromatography (VLC) is a significant method used in the initial fractionation stages of crude plant extracts, typically utilizing silica (B1680970) gel as the stationary phase guidetoimmunopharmacology.orguni.lunih.gov. Solid Phase Extraction (SPE) is another preparative method that can be used, including advanced approaches like molecular imprinting technology, for the isolation of natural products nih.gov. Open glass chromatography on silica gel has also been reported for fractionating extracts containing bufadienolides wikipedia.org.

Multi-step Chromatographic Operations

Achieving high purity of this compound often necessitates multi-step chromatographic operations. A common approach involves sequential application of different chromatographic techniques. For instance, crude extracts containing this compound can first undergo fractionation using Vacuum Liquid Chromatography (VLC) guidetoimmunopharmacology.org. The resulting fractions from VLC are then subjected to further purification using more refined methods, such as semi-preparative reversed-phase HPLC guidetoimmunopharmacology.org. This sequential purification strategy allows for the progressive enrichment and isolation of the target compound from a complex mixture. The general principle in chromatography purification involves using larger bead size resins for initial, less demanding separation steps, followed by smaller bead size resins for later steps where higher purity is required nih.gov.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound, a cardiac glycoside of the bufadienolide type, follows a well-established pathway originating from common isoprenoid precursors.

Precursor Identification and Enzymatic Transformations

This compound's biosynthesis is rooted in the mevalonate (B85504) pathway, which is responsible for producing terpenes and steroids wikipedia.org. The initial steps involve the conversion of acetic acid to mevalonic acid wikipedia.org. Mevalonic acid is then transformed into isopentenyl pyrophosphate (IPP) wikipedia.orgwikipedia.org. This pathway continues through squalene-2,3-oxide, lanosterol, and cholesterol, ultimately leading to pregnenolone (B344588) wikipedia.org. Pregnenolone is identified as a biological precursor to cardenolides and plant-derived bufadienolides, including this compound wikipedia.org. A crucial enzymatic transformation in the biogenesis of this compound involves the condensation of a pregnane (B1235032) derivative with one molecule of oxaloacetic acid to form the characteristic α-pyrone ring wikipedia.org.

The general biosynthetic route for cardiac glycosides, including this compound, can be summarized as follows:

StepPrecursorProductKey Transformation
1Acetic acidMevalonic acidInitial building block formation wikipedia.org
2Mevalonic acidIsopentenyl pyrophosphateIsoprenoid precursor formation wikipedia.orgwikipedia.org
3Isopentenyl pyrophosphateSqualene-2,3-oxideFormation of the triterpene backbone wikipedia.org
4Squalene-2,3-oxideLanosterolCyclization to form a tetracyclic triterpenoid (B12794562) wikipedia.org
5LanosterolCholesterolDemethylation and structural modifications wikipedia.org
6CholesterolPregnenoloneCleavage of the side chain wikipedia.org
7Pregnenolone + Oxaloacetic acidThis compound (α-pyrone ring formation)Condensation and cyclization to form bufadienolide core wikipedia.org

Genetic and Molecular Determinants of this compound Production

The production level of this compound in Drimia maritima bulbs exhibits a clear genetic basis wikipedia.org. Research has shown significant variation in this compound content among different clones of the plant, indicating that genetic factors play a primary role in determining the concentration of this compound wikipedia.org. For instance, assays of numerous Drimia maritima clones revealed a wide range of this compound content in dry powders, from 0.01% to 0.53% wikipedia.org. This variation in toxicity among wild plants, which propagate from windblown seeds, can be partially explained by these genetic differences wikipedia.org.

Interestingly, factors such as the age of the bulb, irrigation, and fertilization conditions were found to have no effect on the percentage of this compound, although larger bulbs naturally contained more total this compound wikipedia.org. This further supports the strong influence of genetic determinants on this compound concentration rather than environmental or developmental factors. Micropropagation techniques, such as callogenesis, are also explored for the rapid clonal propagation of squill species and for the production of secondary metabolites, suggesting that in vitro culture conditions can be optimized based on the genetic potential of the plant to produce this compound metabolomicsworkbench.orgacs.org. While specific genes or enzymes directly encoding the unique steps for this compound synthesis (e.g., the condensation with oxaloacetic acid) are not extensively detailed in the provided literature, the observed clonal variation points to underlying genetic control over the entire biosynthetic pathway and the accumulation of the final product.

Molecular Mechanisms of Action of Scilliroside

Interaction with Ion Transporters and Channels

The primary mechanism of action for scilliroside, a potent cardiac glycoside, involves its interaction with essential ion-transporting proteins located in the cell membrane. Its effects are most pronounced on ATP-powered pumps and related ion channels, leading to significant disruptions in cellular ion homeostasis.

This compound is a well-established inhibitor of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) enzyme, a critical protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membranes of most animal cells. nih.gov This enzyme actively transports three Na+ ions out of the cell in exchange for two K+ ions moving into the cell, a process powered by the hydrolysis of ATP. mdpi.com Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration, which in turn affects other ion transport systems, most notably the sodium-calcium exchanger, ultimately leading to an increase in intracellular calcium levels.

The sensitivity of Na+/K+-ATPase to inhibition by this compound and other cardiac glycosides varies significantly among different species. This species-specific sensitivity is a key characteristic of its toxicological profile. Rodents, particularly rats, exhibit a notable resistance to the typical cardiac effects of this compound. orst.edu While in most mammals, the primary effect of cardiac glycoside toxicity is cardiac arrhythmia, rats are more likely to experience protracted convulsions and muscular weakness. orst.edu This suggests that the rat isoform of Na+/K+-ATPase, particularly in cardiac tissue, has a lower affinity for this compound compared to other mammals.

This differential sensitivity is often due to specific amino acid substitutions in the structure of the Na+/K+-ATPase enzyme, which can alter the binding affinity of cardiotonic steroids. nih.govnih.gov Organisms that are exposed to or utilize cardiac glycosides for defense often evolve resistant forms of the enzyme to avoid self-intoxication. nih.gov

Table 1: Comparative Species Sensitivity to this compound

SpeciesOral LD50 (mg/kg)Primary Toxic EffectNotes
Male Rats 0.7 mg/kg orst.eduProtracted convulsions, muscular weakness orst.eduRelatively resistant to cardiac effects. orst.edu
Female Rats 0.43 mg/kg orst.eduProtracted convulsions, muscular weakness orst.eduHigher sensitivity than male rats. orst.edu
Mice 0.35 mg/kg orst.eduNot specifiedHigh sensitivity.
Pigs & Cats Survived 16 mg/kg orst.eduEmetic effectsVomiting reflex provides protection. orst.edu

The Na+/K+-ATPase operates by cycling through different conformational states, principally the E1 state (high affinity for intracellular Na+) and the E2 state (high affinity for extracellular K+). mdpi.com Cardiac glycosides like this compound bind with high affinity to a specific site on the extracellular side of the enzyme, primarily when it is in the phosphorylated E2-P conformation. This binding event stabilizes the enzyme in this state, preventing the dephosphorylation and conformational change back to the E1 state, thereby inhibiting the ion transport cycle. mdpi.com

Research evaluating the binding of this compound has determined its apparent affinity constant. Specific anti-digoxin Fab fragments, used to assess neutralization potential, showed a high binding affinity for this compound.

Apparent Affinity Constant (Ka) for this compound: 2.6 x 10⁸ M⁻¹ nih.gov

This high affinity underscores the potent and specific nature of the interaction between this compound and its target enzyme. The binding site for cardiac glycosides is well-defined and involves several amino acid residues within the alpha-subunit of the Na+/K+-ATPase. nih.gov

Basolateral potassium (K+) channels are crucial for maintaining the membrane potential and facilitating various transport processes in epithelial cells by allowing K+ to exit the cell into the interstitium. nih.gov However, based on available research, there is no direct evidence to suggest that this compound actively modulates these basolateral K+ channels. In studies where this compound was used as a control agent, it did not demonstrate an effect on certain induced ion currents, suggesting its action is highly specific to the Na+/K+-ATPase rather than a general effect on K+ channels. nih.gov

The Hydrogen/Potassium ATPase (H+/K+-ATPase), or proton pump, is structurally related to the Na+/K+-ATPase and is primarily responsible for acid secretion in the stomach. Despite their structural similarities, this compound exhibits a high degree of selectivity. In studies on the rat colon, a palytoxin-induced ion current, which was linked to the activity of H+/K+-ATPase, was found to be resistant to inhibition by this compound. nih.gov This finding indicates that this compound does not significantly inhibit the H+/K+-ATPase, highlighting its specificity for the Na+/K+-ATPase. nih.gov

This compound has been shown to have an inhibitory effect on certain epithelial transport processes, specifically chloride (Cl-) secretion. In in-vitro studies of the rat colon, distension of the tissue was used to induce chloride secretion, which was measured as an increase in the short-circuit current. nih.gov The application of this compound was found to inhibit this distension-induced chloride secretion. nih.gov This effect was similar to that observed with the use of loop diuretics (frusemide) or specific chloride channel blockers, indicating that the inhibition of Na+/K+-ATPase by this compound disrupts the electrochemical gradient necessary to drive the secondary active transport of chloride ions across the epithelium. nih.gov

Table 2: Summary of this compound's Effects on Ion Transporters

Transporter/PathwayEffect of this compoundReference
Na+/K+-ATPase Direct and potent inhibition nih.govorst.edunih.gov
H+/K+-ATPase No significant inhibition observed nih.gov
Basolateral K+ Channels No direct modulation reported nih.gov
Chloride Secretion Inhibition of distension-induced secretion nih.gov

Direct Inhibition of Na+/K+-ATPase Activity

Signaling Pathways and Cellular Processes Modulation by this compound

This compound, a cardiac glycoside found in plants of the Drimia genus, modulates several critical signaling pathways and cellular processes, leading to the induction of programmed cell death and the inhibition of cell proliferation. These effects are central to its biological activity.

Induction of Programmed Cell Death (Apoptosis)

This compound and related compounds are recognized for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is a key mechanism in the elimination of damaged or cancerous cells. An extract from Drimia maritima, the plant from which this compound is derived, has been shown to induce apoptosis in colon cancer cell lines. researchgate.net

The process of apoptosis is executed by a family of proteases called caspases. Research on an extract of Drimia maritima, where proscillaridin (B1679727) A was the main secondary metabolite, demonstrated an upregulation of the apoptotic initiator gene CASP8 in the Caco-2 colon cancer cell line. researchgate.net Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, which is triggered by external death signals.

Interactive Data Table: Effect of Drimia maritima Extract on Apoptotic Gene Expression

Cell Line Gene Effect
Caco-2 CASP8 Upregulated

The induction of apoptosis by this compound-containing extracts involves significant changes in the expression of genes that regulate inflammation and cell death. In a study on colon cancer cells, an extract of Drimia maritima was found to upregulate the expression of the pro-inflammatory genes Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.net The upregulation of CASP8 was also observed in the Caco-2 cell line. researchgate.net While the broader class of bufadienolides is known to induce apoptosis, specific data on the direct effect of isolated this compound on the expression of Bax and Bcl-2, key regulators of the intrinsic apoptotic pathway, is not extensively detailed in the available research.

Interactive Data Table: Gene Expression Changes Induced by Drimia maritima Extract

Cell Line Gene Fold Change/Effect
Caco-2 CASP8 Upregulated
Caco-2 TNF-α Upregulated
Caco-2 IL-6 Upregulated
COLO-205 TNF-α Upregulated

Mitochondria play a crucial role in the regulation of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (MMP). An extract from the bulb of Drimia maritima caused a significant, concentration-dependent decrease in the MMP of both Caco-2 and COLO-205 colon cancer cells. researchgate.net This loss of mitochondrial membrane potential is a strong indicator of the induction of the mitochondrial pathway of apoptosis.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules to induce apoptosis. An extract of Drimia maritima was shown to induce the generation of ROS in COLO-205 colon cancer cells in a dose-dependent manner, suggesting that oxidative stress is one of the mechanisms contributing to its apoptotic effect. researchgate.net

Inhibition of Cell Proliferation

Cardiac glycosides, the class of compounds to which this compound belongs, have demonstrated antiproliferative activity against various human cancer cell lines. While specific studies detailing the precise mechanism of cell proliferation inhibition by isolated this compound are limited, the observed induction of apoptosis and cell cycle arrest by related compounds and extracts containing them points towards a direct impact on the ability of cancer cells to multiply. nih.gov Nicotinic actions, which can be influenced by compounds affecting ion pumps like the Na+/K+-ATPase that this compound inhibits, are known to play a role in cell proliferation and growth arrest. nih.gov

Impact on Other Signal Transduction Cascades

This compound, as a member of the cardiac glycoside family, is understood to influence a variety of intracellular signal transduction cascades beyond its primary mechanism of Na+/K+-ATPase inhibition. While direct research on this compound's specific interactions is limited, the effects of the broader class of cardiac glycosides provide significant insight into its potential molecular impacts. These compounds are known to modulate signaling pathways that are crucial for cell fate decisions, including proliferation, differentiation, and apoptosis. The binding of a cardiac glycoside to the Na+/K+-ATPase can trigger a cascade of events that affects cellular calcium homeostasis, activates protein kinase cascades, and ultimately influences programmed cell death pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. jcpres.com Dysregulation of this pathway is often implicated in carcinogenesis. jcpres.com Cardiac glycosides have been shown to activate the MAPK signaling pathway. This activation appears to be initiated by the binding of the glycoside to the Na+/K+-ATPase, which then triggers a series of phosphorylation events.

Research has demonstrated that this interaction can lead to the activation of Src, a non-receptor tyrosine kinase, which in turn can transactivate the epidermal growth factor receptor (EGFR). This leads to the activation of the Ras/Raf/MEK/ERK cascade. nih.gov Interestingly, this activation of the MAPK pathway by cardiac glycosides can have divergent outcomes depending on the cellular context. For instance, in some cancer cells, sustained activation of the ERK (extracellular signal-regulated kinase) component of the MAPK pathway can lead to apoptosis rather than proliferation. mdpi.com Furthermore, the activation of Src/MAPK signaling by cardiac glycosides has been linked to the downregulation of the tumor suppressor protein p53 by inhibiting its synthesis. nih.govresearchgate.net

Table 1: Impact of Cardiac Glycosides on the MAPK Signaling Pathway

Interacting Protein/MoleculeEffect of Cardiac Glycoside BindingDownstream Consequence
Na+/K+-ATPaseBinding and InhibitionInitiation of signal transduction
Src KinaseActivationTransactivation of EGFR
EGFRTransactivationActivation of Ras/Raf/MEK/ERK cascade
ERKSustained ActivationCan lead to apoptosis in some cancer cells
p53Inhibition of Protein SynthesisReduction of tumor suppressor levels

Apoptosis Signaling

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. A growing body of evidence indicates that cardiac glycosides can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents. frontiersin.orgnih.gov The apoptotic effects of these compounds are multifaceted and can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

One of the key mechanisms involves the disruption of ionic homeostasis due to Na+/K+-ATPase inhibition. The subsequent increase in intracellular calcium can lead to mitochondrial stress, culminating in the release of cytochrome c into the cytoplasm. nih.gov This event is a critical step in the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-8 and caspase-3 has been observed following treatment with cardiac glycosides. nih.gov

Furthermore, some cardiac glycosides can suppress the expression of anti-apoptotic proteins like nuclear factor-kappaB (NF-κB) and inhibit enzymes such as DNA topoisomerase II, both of which contribute to the induction of apoptosis in cancer cells. researchgate.net The ability of cardiac glycosides to trigger different cell death modalities is considered an advantage, particularly in cancers that have developed resistance to conventional apoptosis-inducing chemotherapies. frontiersin.org

Table 2: Pro-Apoptotic Effects of Cardiac Glycosides

Cellular Component/PathwayEffect of Cardiac Glycoside TreatmentResulting Apoptotic Event
MitochondriaStress-induced release of cytochrome cActivation of the intrinsic apoptotic pathway
CaspasesProteolytic processing and activation of caspase-8 and -3Execution of apoptosis
NF-κBSuppression of expressionReduction of anti-apoptotic signals
DNA Topoisomerase IIInhibitionContribution to apoptosis induction

Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The activity of PKC is itself regulated by second messengers such as diacylglycerol (DAG) and intracellular calcium. Given that cardiac glycosides can significantly alter intracellular calcium levels, an impact on PKC signaling is a predictable consequence.

Indeed, studies have shown that the signaling cascade initiated by ouabain (B1677812), a representative cardiac glycoside, involves PKC. nih.gov The activation of the MAPK/ERK pathway by ouabain can be partially blocked by PKC inhibitors, indicating that PKC acts as a mediator in this signaling cascade. nih.gov Moreover, specific cardiac glycosides, such as lanatoside (B1674450) C, have been found to induce apoptosis in human hepatocellular carcinoma cells by acting through PKCδ, a specific isoform of the PKC family. nih.gov This suggests that PKC can play a direct role in the cell death-inducing effects of certain cardiac glycosides.

Table 3: Involvement of Protein Kinase C in Cardiac Glycoside Signaling

Cardiac GlycosidePKC IsoformCellular ContextObserved Effect
OuabainNot specifiedCardiac myocytesPartial mediation of ERK signaling activation
Lanatoside CPKCδHepatocellular carcinoma cellsInduction of apoptosis

Calcium Signaling

The most immediate and well-documented downstream effect of Na+/K+-ATPase inhibition by cardiac glycosides is the profound alteration of intracellular calcium (Ca2+) signaling. cvpharmacology.comclevelandclinic.org By blocking the sodium pump, these compounds cause an increase in the intracellular sodium concentration. This reduces the electrochemical gradient for sodium, which in turn diminishes the efficacy of the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium from the cell.

The net result is an accumulation of intracellular calcium. cvpharmacology.comclevelandclinic.org This elevated cytosolic calcium is then taken up by the sarcoplasmic reticulum, leading to larger stores of releasable calcium. In cardiac muscle, this increased calcium availability enhances the force of contraction (positive inotropy). wikipedia.org However, this disruption of calcium homeostasis is not limited to muscle cells and is a key mechanism through which cardiac glycosides exert their broader cellular effects, including the activation of calcium-dependent enzymes and signaling pathways, such as PKC, and the induction of apoptosis through mitochondrial calcium overload. nih.govcvpharmacology.com Some studies even propose that certain cardiac glycosides can form transmembrane calcium channels, directly facilitating calcium entry into cells. nih.govlitfl.com

Table 4: Effects of Cardiac Glycosides on Calcium Signaling

MechanismDescriptionConsequence
Na+/K+-ATPase InhibitionBlocks the pumping of Na+ out of the cell.Increased intracellular Na+ concentration.
Na+/Ca2+ ExchangerReduced activity due to the altered Na+ gradient.Decreased Ca2+ extrusion and increased intracellular Ca2+.
Sarcoplasmic ReticulumIncreased uptake and storage of Ca2+.Enhanced Ca2+ release upon stimulation.
Direct Channel FormationPutative formation of Ca2+ channels in the cell membrane.Direct influx of extracellular Ca2+.

Preclinical Research Methodologies and Findings for Scilliroside

In Vitro Studies on Scilliroside Cellular Activity

In vitro studies are instrumental in evaluating the cellular activity of compounds such as this compound. These investigations typically begin with simpler two-dimensional (2D) cell cultures and progressively move towards more complex advanced in vitro models to better mimic physiological conditions.

Two-dimensional (2D) cell cultures involve growing cells in a single layer on a flat substrate. This traditional method is widely used in early-stage drug discovery due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.

This compound, a bufadienolide glycoside, is recognized as a toxic compound derived from plants like Drimia maritima (also known as Urginea maritima), where it acts as a primary toxic constituent mdpi.comebi.ac.uk. The broader class of cardiac glycosides, to which this compound belongs, and extracts from Drimia species have demonstrated cytotoxic and/or antiproliferative activity against various human cancer cell lines, including breast carcinoma cells mdpi.comnih.govencyclopedia.pub. While specific IC50 values for this compound across a wide panel of cancer cell lines in 2D cultures are not explicitly detailed in the provided findings, its classification as a potent toxic agent underscores its cellular impact.

Mechanistic studies using 2D cell cultures have elucidated the primary mode of action for this compound and other cardiac glycosides. A key mechanism involves the inhibition of the Na+/K+-ATPase pump, a crucial enzyme responsible for maintaining cellular ion homeostasis and membrane potential mdpi.comebi.ac.ukmdpi.comekb.eg. This inhibition leads to a subsequent increase in intracellular calcium (Ca2+) concentration mdpi.comekb.eg. The sustained elevation of intracellular Ca2+ can trigger a cascade of events, including the activation of various hydrolytic enzymes and the dysregulation of intracellular pathways, ultimately contributing to cellular toxicity ekb.eg. Depending on the specific cellular signaling context, this can lead to necroapoptosis or apoptosis via the mitochondrial pathway mdpi.commdpi.com. Furthermore, the binding of cardiac glycosides to Na+/K+-ATPase can activate several signaling pathways, such as the Src-EGFR-Ras-Raf-MAPK pathway mdpi.com. This compound's aglycon, scillirosidin (B1254747), has exhibited increased toxicity compared to other bufadienolides, potentially due to the presence of an acetoxy group at the C-6 position mdpi.com.

Table 1: Summary of this compound's In Vitro Mechanistic Findings

Mechanism of ActionCellular EffectAffected Pathways/Targets
Na+/K+-ATPase inhibition mdpi.comebi.ac.ukmdpi.comekb.egIncreased intracellular Ca2+ concentration mdpi.comekb.egIon homeostasis, membrane potential mdpi.com
Increased intracellular Ca2+ mdpi.comekb.egNecroapoptosis or apoptosis mdpi.commdpi.comekb.egMitochondrial pathway, hydrolytic enzymes mdpi.commdpi.comekb.eg
Na+/K+-ATPase binding mdpi.comActivation of signaling pathwaysSrc-EGFR-Ras-Raf-MAPK signaling mdpi.com

Advanced in vitro models, such as three-dimensional (3D) cell culture systems and microphysiological systems, represent a significant advancement over traditional 2D cultures. These models aim to more accurately replicate the complex cellular microenvironment and physiological conditions found in living tissues and organs nc3rs.org.ukaltex.orgnih.govnih.govabcam.comthermofisher.cominsphero.comresearchgate.net.

Three-dimensional (3D) cell culture systems, including spheroids and organoids, are designed to mimic the natural structure of tissues more closely than 2D monolayers abcam.comthermofisher.cominsphero.comresearchgate.net. These models allow cells to grow into complex 3D structures, fostering more physiologically relevant cell-cell interactions, tissue architecture, and responses to stimuli nih.govnih.govabcam.comthermofisher.cominsphero.comresearchgate.net. They are increasingly utilized in disease modeling and drug discovery to provide better insights into complex biological processes abcam.comthermofisher.comresearchgate.net. While 3D cell culture models offer a more representative platform for studying drug efficacy and toxicity, specific detailed research findings on this compound's activity within these advanced 3D systems (e.g., spheroids or organoids) are not extensively documented in the provided literature. However, the general applicability of these models suggests their potential for future, more physiologically relevant studies on this compound.

Microphysiological systems (MPS), commonly known as organ-on-a-chip (OOC) platforms, are sophisticated in vitro models that integrate human cells or tissues within microfluidic devices to simulate the physiological aspects of organ function nc3rs.org.ukaltex.orgnih.govnih.gov. These systems are engineered to recreate the 3D arrangement of tissues, pattern multiple organotypic cells, and simulate biochemical and biophysical cues, including perfusion and mechanical stimuli, that are crucial for tissue and organ physiology nc3rs.org.uknih.govnih.gov. MPS are considered transformative in drug development, offering the potential to generate more human-relevant data and reduce reliance on animal testing altex.orgnih.govnih.gov. Despite their significant promise for drug development and toxicity testing, detailed research findings specifically demonstrating the application of microphysiological systems to study this compound's effects are not explicitly available in the provided information. The advanced nature and benefits of MPS suggest they would be valuable tools for comprehensive preclinical evaluation of compounds like this compound in the future.

Chemical Modification and Structure Activity Relationships of Scilliroside and Its Derivatives

Synthesis of Scilliroside Derivatives

The generation of this compound derivatives primarily involves modifications to its core bufadienolide structure and its attached sugar moiety.

This compound is a β-D-glucoside, meaning its structure comprises a bufadienolide aglycone, scillirosidin (B1254747), linked to a β-D-glucopyranoside group at position 3. ebi.ac.uknih.gov This glycosidic linkage represents a fundamental point of structural variation. The removal of the glucose moiety yields the aglycone, scillirosidin, which itself is a significant derivative. researchgate.netresearchgate.net

While detailed synthetic routes for a broad range of this compound derivatives are not extensively documented in the provided literature, the relationship between this compound and scillirosidin highlights a natural pathway for analog generation through hydrolysis or glycosylation. For related bufadienolides like proscillaridin (B1679727) A, the synthesis of analogs has involved modifications to the glycan (sugar) part, such as peracetylation to form triester analogs or ketalization to yield glycan dimethyl ketals. biorxiv.org These examples suggest that similar chemical strategies, including modifications of the sugar moiety or the pyrone ring, could be applied to this compound to generate new analogs and explore their biological profiles. biorxiv.org General principles of cardiac glycoside modification indicate that semisynthetic alterations to the glycone, pyrone, or through total synthesis can significantly influence their anticancer potency. biorxiv.org

Structure-Activity Relationship (SAR) Studies

SAR studies aim to correlate specific molecular features of this compound and its derivatives with their observed biological activities, such as Na+/K+-ATPase inhibition and apoptosis induction.

The biological activity of this compound, characteristic of cardiac glycosides, is intrinsically linked to its ability to inhibit the Na+/K+-ATPase enzyme. nih.govnuph.edu.ua This inhibition leads to an increase in intracellular sodium concentration, which subsequently elevates intracellular calcium levels via the Na+-Ca2+ exchange system. In cardiac cells, this increased intracellular calcium enhances contractility, a positive inotropic effect. nuph.edu.ua

Key structural elements are recognized as crucial for the activity of cardiac glycosides. The lactone ring at the C-17 position must be in the β-configuration. nuph.edu.ua Furthermore, the configuration of the steroidal rings (A, B, C, and D) plays a vital role, with activity maximized when they are in a cis, trans, cis configuration, and the C and D rings being cis-fused. nuph.edu.ua The sugar moiety, while not directly participating in the inhibitory activity, significantly enhances and modulates the compound's potency, toxicity, solubility, and membrane permeability. nuph.edu.ua

Regarding apoptosis induction, bufadienolides, including this compound, are known to induce programmed cell death in various cancer cell lines. scholarsresearchlibrary.comdokumen.pubslideshare.netresearchgate.net A notable structural feature contributing to the toxicity and biological activity of this compound is the presence of an acetoxy group at the C-6 position. mdpi.comnih.gov This group is specifically implicated in the increased toxic levels observed for this compound and its aglycone, scillirosidin, when compared to other bufadienolides like proscillaridin and desacetylscillirosidin. mdpi.comnih.gov For bufadienolides in general, SAR analysis indicates that the 14β-hydroxy type is more potent in inducing growth inhibition than the 14,15-epoxy type, with the hydroxyl group at C-14 being important for hydrogen bonding interactions within the binding pocket. researchgate.net

A comparative analysis of this compound with related cardiac glycosides, such as proscillaridin and scillirosidin, reveals important structural determinants of their differing biological potencies.

Scillirosidin is the aglycone of this compound, meaning this compound is formed by the addition of a glucose molecule to scillirosidin at the 3-position. ebi.ac.uknih.gov Studies indicate that this compound and scillirosidin exhibit higher toxic levels compared to other bufadienolides, including proscillaridin. mdpi.comnih.gov This enhanced toxicity is attributed, at least in part, to the presence of the acetoxy group at the C-6 position of this compound. mdpi.comnih.gov Both this compound and scillirosidin induce similar cerebrovascular ultrastructural changes to ouabain (B1677812), another cardiac glycoside, albeit with lesser intensity and extent. nih.gov

Proscillaridin, another bufadienolide cardiac glycoside, differs from this compound in its sugar moiety and the absence of the C-6 acetoxy group. Proscillaridin's aglycone is scillarenin, and it typically features a rhamnose sugar. scholarsresearchlibrary.com While both this compound and proscillaridin inhibit Na+/K+-ATPase, the structural distinctions, particularly the C-6 acetoxy group in this compound, contribute to their varying toxicological profiles. Proscillaridin A has been shown to possess cytotoxic and anticancer properties by disrupting topoisomerase I and II activity and inducing cell death and blocking cell proliferation in glioblastoma cell lines. drugbank.com Furthermore, proscillaridin A has been observed to induce apoptosis in leukemia cells by rapidly downregulating MYC protein levels and affecting global lysine (B10760008) acetylation. nih.gov

Biotransformation and Analytical Methods for Scilliroside Quantification and Identification

Advanced Analytical Techniques for Scilliroside Detection and Quantification

Integration of Hyphenated Techniques for Comprehensive Analysis

The analysis of complex natural products like this compound, especially within biological or plant matrices, often necessitates advanced analytical strategies. Hyphenated techniques, which combine two or more distinct analytical methodologies, offer enhanced capabilities for separation, identification, and quantification, providing a more comprehensive understanding of the sample composition. nih.govijpsjournal.comajrconline.orgijsrtjournal.comresearchgate.net These techniques typically couple a separation method (e.g., chromatography) with a detection method (e.g., spectroscopy), leading to improved resolution, sensitivity, and reduced analysis time compared to standalone methods. ajrconline.orgresearchgate.net

Introduction to Hyphenated Techniques Hyphenated techniques integrate the strengths of different analytical instruments in a single, continuous process. For instance, combining a chromatographic separation with a spectroscopic detection system allows for the isolation of individual components from a complex mixture, followed by their immediate identification and characterization. ijpsjournal.comijsrtjournal.comresearchgate.net This approach is particularly valuable for compounds like this compound, which may exist alongside numerous other structurally similar compounds in its natural source or undergo biotransformation into various metabolites. frontiersin.orgfrontiersin.org

Application in this compound Quantification and Identification High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (HPLC-MS) stands as a prominent hyphenated technique for the analysis of this compound. HPLC provides robust separation capabilities, while MS offers highly sensitive and selective detection, along with structural information through mass-to-charge ratio analysis of ions. ijpsjournal.comresearchgate.netslideshare.net Ultra-Performance Liquid Chromatography (UPLC), a more rapid and efficient variant of HPLC, can also be coupled with MS for faster applications. sielc.comsielc.com

For the analysis of this compound, reverse phase (RP) HPLC methods are commonly employed. Typical mobile phases involve a mixture of acetonitrile (B52724) and water, with the addition of phosphoric acid to optimize chromatographic separation. For direct coupling with Mass Spectrometry, phosphoric acid is often replaced with formic acid to ensure MS compatibility. sielc.comsielc.com The integration of MS allows for the precise identification of this compound based on its molecular mass and characteristic fragmentation patterns. This is particularly useful for distinguishing this compound from other cardiac glycosides or co-eluting compounds in complex extracts. researchgate.netglobalscienceresearchjournals.org

Role in Biotransformation Studies Hyphenated techniques are indispensable for studying the biotransformation of this compound. Biotransformation involves metabolic conversions of compounds within living organisms, often leading to the formation of various transformation products (TPs). mdpi.com Identifying these metabolites is critical for understanding the compound's fate and activity. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), including technologies like Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap, is a widely used analytical method for identifying TPs due to its high accuracy and sensitivity in mass measurement. uzh.ch

In the context of bufadienolides, the class of compounds to which this compound belongs, deacetylation has been observed as a biotransformation pathway. For example, this compound can be converted into deacetylthis compound. researchgate.net Hyphenated techniques such as LC-MS/MS (tandem mass spectrometry) are crucial for the characterization of such metabolites. LC-MS/MS provides additional structural insights by fragmenting precursor ions, allowing for the elucidation of metabolite structures even when authentic standards are unavailable. researchgate.netmdpi.com

Key Analytical Parameters and Findings The precise molecular weight and exact mass determined by mass spectrometry are fundamental for identifying this compound and its biotransformation products. Predicted collision cross section (CCS) values, which relate to the molecule's shape and size, can further aid in identification when coupled with ion mobility spectrometry in hyphenated setups. uni.lu

The following table summarizes key chemical properties of this compound and its predicted collision cross section values, which are vital parameters in comprehensive analytical workflows utilizing hyphenated techniques:

Table 1: Key Chemical Properties and Predicted Collision Cross Sections for this compound

PropertyValueUnitReference
Molecular FormulaC₃₂H₄₄O₁₂- nih.govuni.lu
Molecular Weight620.7 g/mol nih.gov
Exact Mass620.28327683Da nih.govuni.lu
Predicted CCS for [M+H]⁺ Adduct233.7Ų uni.lu
Predicted CCS for [M+Na]⁺ Adduct237.8Ų uni.lu
Predicted CCS for [M-H]⁻ Adduct235.8Ų uni.lu

Note: The predicted collision cross section (CCS) values are calculated using CCSbase and correspond to the mass-to-charge ratio (m/z) of the respective adducts. uni.lu

The application of hyphenated techniques provides a robust and comprehensive platform for the quantification and identification of this compound and its biotransformation products, enabling detailed chemical characterization within complex matrices.

Future Directions and Emerging Research Avenues for Scilliroside

Potential for Novel Therapeutic Strategies (excluding clinical human trials)

Scilliroside, a cardiac glycoside, primarily impacts heart muscle contractions by inhibiting the sodium-potassium ATPase pump, leading to increased force of cardiac contractions and a reduction in heart rate ontosight.ai. Beyond its well-documented cardiotonic effects, experimental studies suggest a broader spectrum of biological activities for this compound and related bufadienolides. These include insecticidal, antifungal, antiangiogenic, and proapoptotic properties researchgate.netmdpi.com. Research indicates potential anti-cancer effects, with cardiac glycosides from Urginea maritima, the source plant of this compound, demonstrating cytotoxic activities in laboratory settings researchgate.netactascientific.com. Furthermore, analgesic and anti-inflammatory effects have been observed in experimental studies involving squill bulb extracts containing this compound researchgate.net. Future investigations can delve into these diverse activities in various in vitro and in vivo disease models, focusing on elucidating the underlying molecular mechanisms to uncover novel therapeutic applications.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of omics technologies, such as proteomics and metabolomics, offers a comprehensive approach to understanding the molecular effects of this compound. These technologies enable the large-scale study of proteins and metabolites within biological systems nih.govhumanspecificresearch.orgnih.govepiskin.com. By applying proteomics, researchers can identify changes in protein expression and post-translational modifications in response to this compound exposure, thereby pinpointing its protein targets and the signaling pathways it modulates humanspecificresearch.orgnih.govuninet.edu. Metabolomics, on the other hand, can reveal alterations in metabolic pathways and identify specific biomarkers that are influenced by this compound, providing a holistic view of its biochemical impact nih.govhumanspecificresearch.orgnih.govuninet.edu. This integrated omics approach is crucial for gaining a deeper understanding of this compound's precise mechanism of action, identifying potential off-target effects, and guiding the development of more targeted and effective therapeutic strategies.

Advanced Computational Modeling and Simulations

Advanced computational modeling and simulations are becoming indispensable tools in the study of chemical compounds like this compound. These methods utilize mathematical simulations to replicate the physical and chemical behaviors of biological systems starfishmedical.comresearchgate.net. For this compound, computational approaches can be employed to predict its interactions with specific biological targets, such as the Na+/K+-ATPase pump, at an atomic or molecular level starfishmedical.com. Techniques like molecular docking and molecular dynamics simulations can help elucidate binding affinities, conformational changes upon binding, and the precise molecular mechanisms through which this compound exerts its effects starfishmedical.comresearchgate.net. Moreover, computational modeling can aid in the rational design and optimization of this compound's structure or its analogues to enhance desired biological activities or mitigate potential adverse effects, thereby accelerating the drug discovery process starfishmedical.commdpi.com. These in silico studies can significantly reduce the need for extensive and costly experimental testing, streamlining the research and development pipeline starfishmedical.commdpi.com.

Development of High-Throughput Screening Platforms for this compound Analogues

The development of high-throughput screening (HTS) platforms represents a critical future direction for exploring the therapeutic potential of this compound analogues. HTS is a robust methodology in drug discovery that facilitates the rapid evaluation of a vast number of chemical compounds for specific biological activities nih.govnih.govresearchgate.netsygnaturediscovery.com. By establishing HTS platforms tailored for this compound derivatives, researchers can efficiently identify novel compounds with improved efficacy, enhanced selectivity, or entirely new mechanisms of action nih.govresearchgate.net. These platforms typically involve miniaturized assays and automated systems, enabling the screening of thousands of this compound analogues against various cellular or biochemical targets in a short timeframe nih.govsygnaturediscovery.com. The identification of "hit" compounds through HTS provides valuable starting points for further medicinal chemistry optimization, ultimately leading to the discovery and development of new therapeutic candidates based on the bufadienolide scaffold nih.govresearchgate.net. This approach significantly accelerates the lead identification process, allowing for a comprehensive exploration of the therapeutic landscape offered by this compound and its structural relatives nih.govmdpi.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.